5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Overview
Description
5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones.
Preparation Methods
The synthesis of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 7-hydroxy-4-phenylcoumarin as a starting material, which undergoes cyclization in the presence of a suitable catalyst . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can be compared with other furochromenones, such as:
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one These compounds share similar structural features but differ in their substituents and positions, leading to variations in their chemical and biological properties. The unique combination of butyl, methyl, and phenyl groups in this compound contributes to its distinct characteristics and potential applications .
Properties
IUPAC Name |
5-butyl-9-methyl-3-phenylfuro[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-3-4-8-16-11-20(23)25-22-14(2)21-18(12-17(16)22)19(13-24-21)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTNETDSWFWDLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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